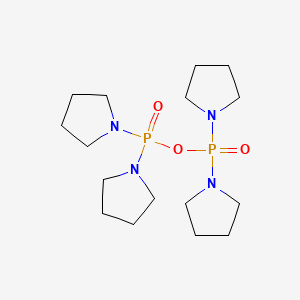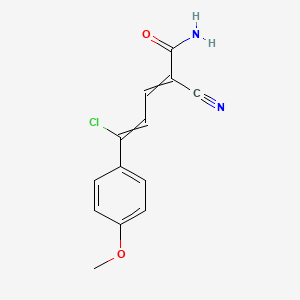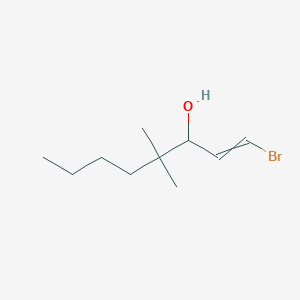
1-Bromo-4,4-dimethyloct-1-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4,4-dimethyloct-1-en-3-ol is an organic compound with the molecular formula C10H19BrO It is characterized by the presence of a bromine atom, a double bond, and a hydroxyl group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethyloct-1-en-3-ol can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethyloct-1-en-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4,4-dimethyloct-1-en-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 4,4-dimethyloct-1-en-3-ol derivatives.
Oxidation: 1-bromo-4,4-dimethyloct-1-en-3-one.
Reduction: 1-bromo-4,4-dimethyloctane-3-ol.
Aplicaciones Científicas De Investigación
1-Bromo-4,4-dimethyloct-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-4,4-dimethyloct-1-en-3-ol exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-Bromo-4,4-dimethyloctane: Lacks the double bond and hydroxyl group, resulting in different reactivity and applications.
4,4-Dimethyloct-1-en-3-ol:
1-Bromo-4,4-dimethylpent-1-en-3-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.
Uniqueness: 1-Bromo-4,4-dimethyloct-1-en-3-ol is unique due to its combination of a bromine atom, double bond, and hydroxyl group, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
52419-05-3 |
|---|---|
Fórmula molecular |
C10H19BrO |
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-bromo-4,4-dimethyloct-1-en-3-ol |
InChI |
InChI=1S/C10H19BrO/c1-4-5-7-10(2,3)9(12)6-8-11/h6,8-9,12H,4-5,7H2,1-3H3 |
Clave InChI |
UFDMDTPQQBZOKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C(C=CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


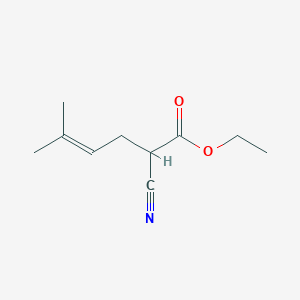
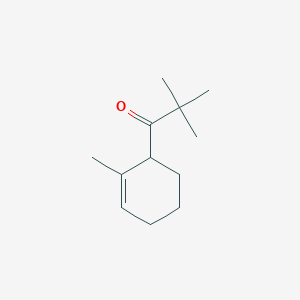

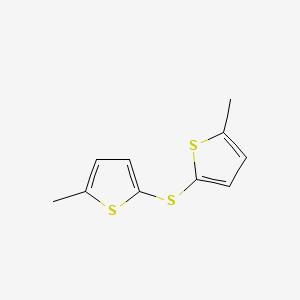
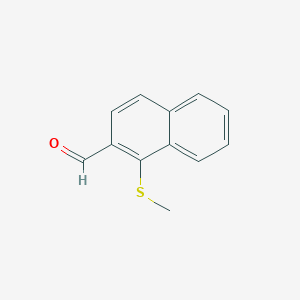
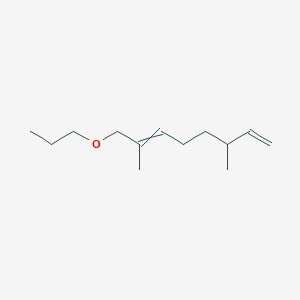
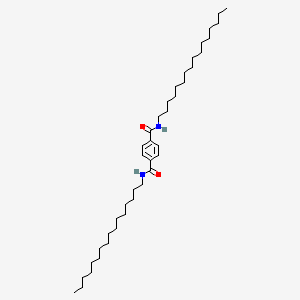
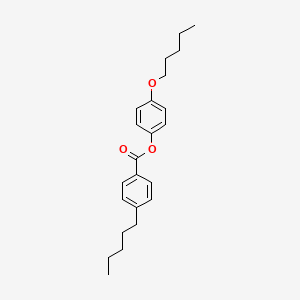

![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
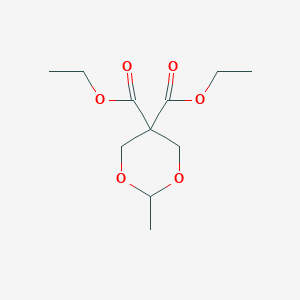
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)
